2,6-Dibromonaphthalene-1,5-diol
CAS No.: 84-59-3
Cat. No.: VC21204209
Molecular Formula: C10H6Br2O2
Molecular Weight: 317.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84-59-3 |
---|---|
Molecular Formula | C10H6Br2O2 |
Molecular Weight | 317.96 g/mol |
IUPAC Name | 2,6-dibromonaphthalene-1,5-diol |
Standard InChI | InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H |
Standard InChI Key | GHJUWGHWJYULLK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br |
Canonical SMILES | C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
2,6-Dibromonaphthalene-1,5-diol, also known as 2,6-Dibromo-1,5-naphthalenediol, is a crystalline compound with a molecular formula of C₁₀H₆Br₂O₂. The compound has been assigned the CAS registry number 84-59-3, which uniquely identifies it in chemical databases and literature . The molecule contains a naphthalene core with two bromine substituents at positions 2 and 6, creating a symmetrical structure that influences its reactivity patterns.
Identification Parameters
Parameter | Value |
---|---|
CAS Number | 84-59-3 |
Molecular Formula | C₁₀H₆Br₂O₂ |
Molecular Weight | 317.964 g/mol |
IUPAC Name | 2,6-dibromonaphthalene-1,5-diol |
PubChem CID | 96260 |
MDL Number | MFCD00021473 |
InChI Key | GHJUWGHWJYULLK-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br |
The compound's structural features, particularly the positioning of bromine atoms and hydroxyl groups on the naphthalene ring, play a crucial role in its chemical behavior and potential applications. The spatial arrangement of these functional groups creates specific electronic and steric effects that influence its reactivity in various chemical transformations .
Physical and Chemical Properties
2,6-Dibromonaphthalene-1,5-diol exists as a crystalline powder at room temperature, with a color that can range from light yellow to brown depending on its purity and storage conditions. Its physical state and appearance make it suitable for handling in laboratory settings and industrial processes .
Physical Properties
The compound exhibits distinctive physical characteristics that are important for its identification, purification, and application in various contexts. These properties are influenced by the presence of bromine atoms and hydroxyl groups, which affect intermolecular interactions.
Table 2: Physical Properties of 2,6-Dibromonaphthalene-1,5-diol
Property | Value |
---|---|
Physical Form | Crystalline Powder |
Color | Light yellow to brown |
Melting Point | 78-81°C (literature value) |
Boiling Point | 397.4°C at 760 mmHg |
Density | 2.081 g/cm³ |
Flash Point | 194.2°C |
Index of Refraction | 1.766 |
Chemical Properties
The chemical behavior of 2,6-Dibromonaphthalene-1,5-diol is significantly influenced by its functional groups. The hydroxyl groups at positions 1 and 5 make the compound capable of participating in hydrogen bonding interactions, which affects its solubility in various solvents and its ability to form complexes with other molecules .
The bromine atoms at positions 2 and 6 are electron-withdrawing groups that influence the electronic distribution within the molecule. This electronic effect has implications for the compound's reactivity, particularly in substitution reactions and coupling processes that are common in organic synthesis. The presence of these bromine atoms makes the compound potentially useful as a precursor in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, which are widely employed in the synthesis of complex organic molecules .
Additionally, the compound's LogP value of 3.776 indicates a relatively high lipophilicity, suggesting limited water solubility but good solubility in organic solvents. This property is significant for its applications in organic synthesis and materials science, where solubility in non-polar solvents is often beneficial .
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 2,6-Dibromonaphthalene-1,5-diol, each with specific advantages and limitations. The choice of synthetic method depends on factors such as desired yield, purity requirements, scale of production, and available starting materials.
Bromination of 1,5-Dihydroxynaphthalene
One common method for synthesizing 2,6-Dibromonaphthalene-1,5-diol involves the direct bromination of 1,5-dihydroxynaphthalene. This approach typically employs a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent, with the reaction conditions carefully controlled to achieve selective bromination at positions 2 and 6 .
The hydroxyl groups in 1,5-dihydroxynaphthalene direct the bromination to the ortho positions (2 and 6) due to their electron-donating nature. The reaction proceeds through electrophilic aromatic substitution, with the hydroxyl groups activating specific positions on the naphthalene ring for bromination.
Applications and Research Findings
2,6-Dibromonaphthalene-1,5-diol has various applications in organic synthesis and materials science, serving as a versatile building block for more complex molecular structures. Its unique combination of functional groups makes it particularly valuable in specific research contexts.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex aromatic and heterocyclic compounds. The bromine atoms at positions 2 and 6 provide reactive sites for further functionalization through various cross-coupling reactions, enabling the creation of elaborate molecular architectures .
Property | 2,6-Dibromonaphthalene-1,5-diol | 1,5-Dibromonaphthalene-2,6-diol |
---|---|---|
CAS Number | 84-59-3 | 132178-78-0 |
Appearance | Crystalline powder, light yellow to brown | Light yellow to dark green powder or crystal |
Purity (Commercial) | ≥93.0% | ≥98.0% (by GC) |
Research Focus | Structural properties, organic synthesis | Structural properties, applications in organic materials |
The different positioning of functional groups in these isomers leads to distinct electronic distributions and reactivity patterns, making each compound suitable for specific synthetic applications and materials development contexts .
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